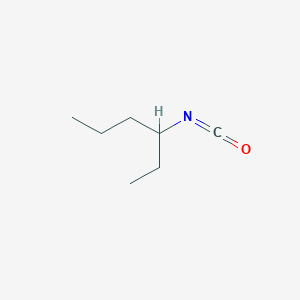

3-Isocyanatohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isocyanatohexane is an organic compound with the molecular formula C7H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are essential materials in coatings, adhesives, and foams .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Isocyanatohexane can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct . Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst .

Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .

Análisis De Reacciones Químicas

Types of Reactions: 3-Isocyanatohexane undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Polymerization: Can polymerize to form polyurethanes.

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts to form ureas, often requiring a catalyst.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed through polymerization reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Isocyanatohexane serves as a crucial building block in organic synthesis. Its highly electrophilic isocyanate group allows it to react with various nucleophiles, facilitating the formation of urethanes and ureas. These reactions are essential in creating polymers and other organic compounds used in diverse applications, including:

- Polyurethane Production : The compound is extensively utilized in synthesizing polyurethanes, which are vital for manufacturing foams, coatings, and adhesives.

- Synthesis of Biologically Active Molecules : It can be employed in creating modified biological molecules for pharmaceutical applications.

Industrial Applications

The primary industrial use of this compound lies in its role as a precursor for polyurethane materials. These materials have widespread applications, including:

- Coatings : Used in protective coatings due to their durability and resistance to environmental degradation.

- Adhesives : Employed in various bonding applications due to their strong adhesive properties.

- Foams : Integral in producing flexible and rigid foams for insulation and cushioning products.

Biological Research

In biological contexts, this compound has been investigated for its potential to modify biological molecules. This application is particularly relevant in drug delivery systems where the reactivity of isocyanates can be harnessed to create targeted delivery mechanisms for therapeutic agents.

Environmental and Health Considerations

While this compound has valuable applications, it is important to consider its health implications. Isocyanates are known to cause respiratory issues upon exposure, necessitating careful handling and safety measures during industrial use . Research indicates that exposure to isocyanates can lead to sensitization and asthma, highlighting the need for stringent occupational safety protocols .

Case Study 1: Polyurethane Foams

A study examined the synthesis of polyurethane foams using this compound as a precursor. The findings indicated that varying the ratio of isocyanate to polyol significantly influenced the mechanical properties of the resulting foam. The optimal formulation achieved a balance between flexibility and rigidity, making it suitable for various applications from furniture cushioning to automotive interiors.

Case Study 2: Drug Delivery Systems

Research focused on modifying liposomes with this compound to enhance drug delivery efficiency. The study demonstrated that liposomes modified with this compound showed increased stability and controlled release profiles compared to unmodified liposomes, indicating potential for improved therapeutic efficacy in cancer treatment.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Building block for polymers | Versatile reactivity |

| Industrial Coatings | Protective coatings | Durability and environmental resistance |

| Adhesives | Strong bonding applications | High adhesion strength |

| Biological Research | Drug delivery systems | Enhanced stability and controlled release |

Mecanismo De Acción

The mechanism of action of 3-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives, which are crucial in various applications .

Comparación Con Compuestos Similares

Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes but has two isocyanate groups.

Toluene diisocyanate (TDI): Another diisocyanate used in polyurethane production.

Isophorone diisocyanate (IPDI): Used in non-yellowing polyurethane materials.

Uniqueness: 3-Isocyanatohexane is unique due to its single isocyanate group, making it less reactive than diisocyanates like HDI and TDI. This property allows for more controlled reactions and specific applications in the synthesis of urethanes and ureas .

Actividad Biológica

3-Isocyanatohexane, a member of the isocyanate family, is primarily recognized for its industrial applications, particularly in the production of polymers and coatings. However, its biological activity and potential health effects have garnered attention due to its reactivity and toxicity profiles. This article explores the biological activity of this compound, focusing on its effects on human health, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aliphatic isocyanate with the formula C7H13N1O1. The isocyanate functional group (-N=C=O) is highly reactive, allowing it to form bonds with various biological molecules, including proteins and nucleic acids. This reactivity underpins its biological activity.

The biological activity of this compound is largely attributed to its ability to react with proteins, leading to the formation of neo-epitopes that can trigger immune responses. This process is crucial in understanding how exposure can lead to conditions such as asthma and other respiratory diseases.

- Protein Modification : Upon exposure, this compound can modify proteins through carbamylation or urethane formation, which may alter protein function and induce immune sensitization.

- Respiratory Effects : Inhalation of isocyanates has been linked to occupational asthma and other respiratory disorders. The compound can cause inflammation and damage to lung tissues upon contact with respiratory mucosa.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Inhalation Toxicity : Repeated exposure can lead to significant respiratory issues. For instance, a study indicated that inhalation exposure resulted in interstitial pneumonia and decreased lung function in animal models .

- Dermal Exposure : Skin contact can also lead to sensitization and allergic reactions, as evidenced by case reports highlighting instances of occupational asthma following dermal exposure .

Occupational Exposure

Several case studies illustrate the health impacts associated with this compound exposure:

- Case Study 1 : A group of workers exposed to polyurethane paints containing isocyanates developed symptoms of asthma after prolonged exposure. Six out of nine workers exhibited significantly reduced lung function during inhalation tests .

- Case Study 2 : A maintenance worker exposed to isocyanate vapors while repairing equipment developed chronic respiratory issues, ultimately leading to severe health complications .

In Vitro Studies

Research utilizing cell cultures has demonstrated that exposure to this compound leads to:

- Increased levels of inflammatory cytokines.

- Alterations in cellular metabolism indicative of oxidative stress .

Summary Table of Biological Effects

| Biological Activity | Observations |

|---|---|

| Respiratory Effects | Induction of asthma-like symptoms; inflammation and lung damage observed in animal models |

| Skin Sensitization | Reports of allergic reactions following dermal exposure; potential for cross-sensitization with other allergens |

| Immune Response | Formation of neo-epitopes leading to sensitization; increased cytokine production in vitro |

Propiedades

IUPAC Name |

3-isocyanatohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBQKIFNYIZSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.